3,4-Dibromopyridine

Übersicht

Beschreibung

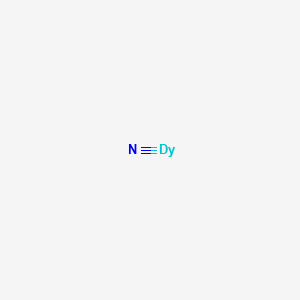

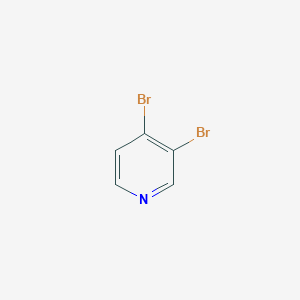

3,4-Dibromopyridine is a chemical compound with the molecular formula C5H3Br2N . It has an average mass of 236.892 Da and a mono-isotopic mass of 234.863205 Da . It is a solid at 20 degrees Celsius .

Synthesis Analysis

The synthesis of 3,4-Dibromopyridine involves various chemical reactions. One such reaction is the nucleophilic aromatic substitution reaction (S N Ar) with ammonia . This reaction is possible due to the presence of the electron-withdrawing nitrogen atom of the pyridine drawing electron density towards it .Molecular Structure Analysis

The molecular structure of 3,4-Dibromopyridine consists of a pyridine ring with bromine atoms attached at the 3rd and 4th positions . The molecule has one hydrogen bond acceptor, no hydrogen bond donors, and no freely rotating bonds .Chemical Reactions Analysis

The reaction between ammonia and 3,4-Dibromopyridine is a nucleophilic aromatic substitution reaction (S N Ar) . This is possible because the ring is rather deactivated due to the presence of the electron-withdrawing nitrogen atom of the pyridine drawing electron density towards it .Physical And Chemical Properties Analysis

3,4-Dibromopyridine has a density of 2.1±0.1 g/cm3, a boiling point of 239.9±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 45.7±3.0 kJ/mol, and it has a flash point of 98.9±21.8 °C . The index of refraction is 1.607, and its molar refractivity is 39.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry

3,4-Dibromopyridine is used in organometallic chemistry. It can be readily and site selectively metalated, and the subsequent reaction with a suitable electrophile opens rational access to a wealth of new building blocks for the synthesis of biologically active compounds . This approach relies on organometallic methods, which are both efficacious and extremely flexible as far as the substitution site and the product structure are concerned .

Synthesis of Biologically Active Compounds

Pyridines, including 3,4-Dibromopyridine, are prominent and important heterocycles. Derivatives such as nicotine, nicotinamide (niacin), and nicotinamide adenine dinucleotide diphosphate (NADP) or pyridoxine (vitamin B6) occupy biological key positions . Therefore, 3,4-Dibromopyridine can be used as a building block in the synthesis of these biologically active compounds .

Nucleophilic Aromatic Substitution Reactions

The reaction between ammonia and 3,4-Dibromopyridine is a nucleophilic aromatic substitution reaction (S Ar). This is possible because the ring is rather deactivated due to the presence of the electron withdrawing nitrogen atom of the pyridine drawing electron density towards it .

Synthesis of Functionalized Structures

3,4-Dibromopyridine can be elaborated into substituted and functionalized structures based on organometallic chemistry . This method is practical and superior, providing a rational access to a variety of new building blocks for the synthesis of complex molecules .

6. Preparation of Precursors to Metal-Bearing Pyridines 3,4-Dibromopyridine can be used in the preparation of precursors to metal-bearing pyridines. The reagents under inspection are organomagnesiums, organolithiums and, in addition, “mixed-metal” organoalkalis such as the superbasic 1:1 mixture of n-butyllithium and potassium tert-butoxide .

Wirkmechanismus

Target of Action

The primary target of 3,4-Dibromopyridine is the carbon atoms at the 3 and 4 positions of the pyridine ring . These positions are particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring .

Mode of Action

3,4-Dibromopyridine undergoes a nucleophilic aromatic substitution reaction (S N Ar) with ammonia . The ammonia attacks the carbon at the 4-position, which is more deactivated than the 3-position . This attack results in the breakage of the double bond, leading to a loss of aromaticity . This forms a carbanionic Meisenheimer intermediate . The bromine at the 4-position then leaves, and the double bond reforms, restoring the aromaticity in the ring . This results in a net substitution of a bromine atom with an ammonia group .

Pharmacokinetics

Given its molecular weight of 23689 , it is likely to have good bioavailability

Result of Action

The primary result of 3,4-Dibromopyridine’s action is the substitution of a bromine atom with an ammonia group on the pyridine ring . This can significantly alter the chemical properties of the pyridine ring, potentially affecting its interactions with other molecules and its role in various biochemical processes.

Action Environment

The action of 3,4-Dibromopyridine can be influenced by various environmental factors. For example, the presence of ammonia is necessary for the compound’s nucleophilic aromatic substitution reaction Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals

Safety and Hazards

When handling 3,4-Dibromopyridine, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing . Dust formation should be avoided and it should be used only under a chemical fume hood . Inhalation and ingestion should be avoided . If swallowed, immediate medical assistance should be sought .

Relevant Papers There are several papers related to 3,4-Dibromopyridine. For instance, one paper discusses the reaction mechanism of aqueous ammonia with 3,4-dibromopyridine . Another paper presents a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo . These papers provide valuable insights into the chemical properties and potential applications of 3,4-Dibromopyridine.

Eigenschaften

IUPAC Name |

3,4-dibromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZWZGANFCWADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355746 | |

| Record name | 3,4-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromopyridine | |

CAS RN |

13534-90-2 | |

| Record name | 3,4-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic applications of 3,4-dibromopyridine in heterocyclic chemistry?

A1: 3,4-Dibromopyridine serves as a versatile building block for synthesizing various nitrogen-containing heterocycles. Its utility stems from the reactivity of the bromine atoms, allowing for site-selective modifications. For example, researchers have successfully employed 3,4-dibromopyridine in palladium-catalyzed reactions to create both 5-azaindoles and 6-azaindoles. [, ] This is achieved by exploiting the differing reactivity of the bromine atoms in 3,4-dibromopyridine under specific reaction conditions.

Q2: Can you elaborate on the site-selective functionalization of 3,4-dibromopyridine in the synthesis of azaindoles and carbolines?

A2: The synthesis of 6-azaindoles utilizes a sequential approach. First, a site-selective Sonogashira reaction with an alkyne targets the bromine atom at the 4-position of 3,4-dibromopyridine. [] Subsequently, a palladium-catalyzed tandem C-N coupling and cyclization with an amine lead to the 6-azaindole core.

Q3: Are there alternative synthetic routes to β- and δ-carbolines starting from 3,4-dibromopyridine?

A3: Yes, a stepwise approach has also been reported. [] This strategy involves a site-selective Suzuki-Miyaura reaction of 3,4-dibromopyridine with o-bromophenylboronic acid. This reaction primarily targets the bromine atom at the 4-position due to the steric hindrance imposed by the adjacent bromine atom at the 3-position. The resulting intermediate then undergoes a copper-catalyzed Ullmann reaction with an appropriate amine, resulting in a double C–N coupling and ultimately yielding the desired β- or δ-carboline.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)

![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)

![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)

![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)